molecular formula C21H21F3N4O3 B2682879 1-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097892-45-8

1-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No.: B2682879
CAS No.: 2097892-45-8
M. Wt: 434.419
InChI Key: YONLOUBCOPSVBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a structurally complex molecule featuring three distinct pharmacophoric elements:

  • Imidazolidine-2,4-dione (hydantoin) core: Known for modulating central nervous system (CNS) activity (e.g., anticonvulsants) and kinase inhibition .
  • Piperidine-benzoyl-pyrrole moiety: The piperidine ring confers conformational flexibility, while the benzoyl-linked pyrrole may enhance aromatic stacking interactions with biological targets .
  • Trifluoroethyl substituent: This group improves metabolic stability and lipophilicity, a strategy employed in fluorinated drug design .

Properties

IUPAC Name

1-[1-(4-pyrrol-1-ylbenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4O3/c22-21(23,24)14-28-18(29)13-27(20(28)31)17-7-11-26(12-8-17)19(30)15-3-5-16(6-4-15)25-9-1-2-10-25/h1-6,9-10,17H,7-8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONLOUBCOPSVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the initial formation of the pyrrole and piperidine intermediates, followed by their coupling with the imidazolidine moiety under controlled conditions. Specific reagents and catalysts, such as palladium or titanium-based catalysts, are often employed to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Core Reactivity of the Imidazolidine-2,4-dione Moiety

The imidazolidine-2,4-dione (hydantoin) ring is susceptible to nucleophilic attack and ring-opening reactions under basic or acidic conditions. For example:

  • Ring-opening with amines : Hydantoins react with amines to form urea derivatives via cleavage of the C=O bonds .

  • Electrophilic substitution : The electron-deficient nature of the hydantoin ring may allow halogenation or nitration under specific conditions .

Piperidin-4-yl Substituent Reactivity

The piperidine ring, particularly at the 4-position, can participate in:

  • Nucleophilic displacement : The benzoyl group at the 1-position of piperidine may undergo hydrolysis under acidic or basic conditions to yield piperidine-4-amine derivatives .

  • Alkylation/acylation : The secondary amine in the piperidine ring could react with alkyl halides or acyl chlorides to form tertiary amines or amides .

Trifluoroethyl Group Reactivity

The -CF₃ group is typically inert under mild conditions but may participate in:

  • Radical reactions : Under UV light or radical initiators, C-F bond cleavage could occur, enabling coupling reactions .

  • Nucleophilic displacement : In strongly basic environments, the trifluoroethyl group might undergo defluorination, though this is less common .

Pyrrole Substituent Reactivity

The 4-(1H-pyrrol-1-yl)benzoyl group may engage in:

  • Electrophilic aromatic substitution : The pyrrole ring can undergo bromination or nitration at the α-positions .

  • Coordination chemistry : The lone pair on the pyrrole nitrogen could act as a ligand for transition metals .

Cross-Coupling Reactions

The aryl and heteroaryl components (e.g., benzoyl-pyrrole) may facilitate:

  • Suzuki-Miyaura coupling : Palladium-catalyzed cross-coupling with boronic acids to introduce new aryl groups .

  • Buchwald-Hartwig amination : Functionalization of the aryl halide (if present) with amines .

Hydrolytic Stability

  • Benzoyl group hydrolysis : The amide linkage in the benzoyl-piperidine moiety may hydrolyze under strong acidic or basic conditions to yield carboxylic acids .

  • Hydantoin ring stability : The imidazolidine-2,4-dione ring is generally stable in neutral aqueous media but degrades in extremes of pH .

Biological Activity Implications

While not directly studied for this compound, analogous imidazolidine-2,4-diones exhibit:

  • Antimicrobial properties : Via inhibition of bacterial enzymes (e.g., Mur ligases) .

  • Anticancer activity : Through modulation of kinase pathways or DNA intercalation .

Key Limitations in Available Data:

  • No direct experimental studies on the target compound were identified in the provided sources.

  • Reactivity inferences are based on structural analogs (e.g., imidazolidines, piperidines, and trifluoroethyl-containing compounds).

  • Specific reaction yields, conditions, or mechanistic details require further experimental validation.

Recommended Next Steps:

  • Synthetic exploration : Perform nucleophilic substitution, cross-coupling, or hydrolysis experiments on the hydantoin and piperidine moieties.

  • Computational modeling : Use DFT calculations to predict regioselectivity in electrophilic substitutions.

  • Biological screening : Test for antimicrobial or kinase-inhibitory activity given structural similarities to bioactive analogs.

For authoritative data, consult primary literature on hydantoin derivatives or piperidine-based pharmaceuticals (e.g., via SciFinder or Reaxys).

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives related to this compound. For instance, research on piperidine derivatives has shown promising results against various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), HCT-116 (colon cancer), MCF-7 (breast cancer).
  • Methodology : Compounds were synthesized and characterized using NMR and LC-MS. Their anti-cancer activity was evaluated through MTT assays.
  • Findings : Certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 7.9 to 92 µM across different cancer types .

Neuroprotective Effects

The benzoylpiperidine fragment is known for its neuroprotective properties. Compounds containing this motif have been studied for their potential in treating neurodegenerative diseases:

  • Mechanism : Inhibition of specific enzymes related to neuroinflammation and oxidative stress.
  • Case Studies : Several studies have reported that modifications to the piperidine structure can lead to enhanced neuroprotective effects, making them suitable candidates for further development as therapeutic agents .

Anti-Psychotic Properties

The compound's structural features suggest potential applications in treating psychiatric disorders:

  • Research Insights : The benzoylpiperidine scaffold is prevalent in many antipsychotic drugs, indicating that similar compounds might exhibit comparable effects.
  • Clinical Relevance : Investigations into the binding affinities of these compounds with dopamine receptors could lead to new treatments for schizophrenia and bipolar disorder .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups:

  • Starting Materials : Commonly derived from readily available piperidine and pyrrole derivatives.
  • Synthetic Pathways : Various synthetic strategies have been explored, including:
    • Weinreb–Nahm Ketone Synthesis : A method used to create the benzoylpiperidine fragment effectively.
    • Reactions with Amines : Incorporating different amines can yield novel derivatives with enhanced biological activities .

Mechanism of Action

The mechanism of action of 1-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. This modulation can result in therapeutic effects, such as inhibition of cancer cell proliferation or modulation of neurotransmitter activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules from the evidence:

Compound Name Core Structure Key Substituents Synthesis Method Inferred Pharmacological Activity Reference
Target Compound Imidazolidine-2,4-dione 1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl; 3-(trifluoroethyl) Likely SNAr/alkylation (inferred) Anticonvulsant, kinase inhibition N/A
N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine () Imidazole-bipyridine 4-Phenylenediamine; methylimidazole SNAr reaction Antimicrobial, anticancer
1-{4-[2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl]-1-piperazinyl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile () Benzimidazole-pyridine Piperazine-pyrrole ethyl; propyl Unspecified Unreported (likely CNS/GPCR focus)
{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl }-(4-trifluoromethyl-phenyl)-amine () Benzimidazole-imidazole Trifluoromethyl; pyridyloxy Isothiocyanate coupling Kinase inhibition (hypothesized)

Key Comparisons

  • Hydantoins are associated with sodium channel modulation (e.g., phenytoin), whereas imidazole derivatives often target enzymes (e.g., kinases) or microbial pathways .
  • Fluorinated Groups :

    • The trifluoroethyl group in the target compound may offer greater metabolic stability compared to trifluoromethyl (), as alkyl chains resist oxidative degradation better than aryl-bound fluorides .
  • Piperidine vs. Piperazine :

    • Piperidine (target compound) is less basic than piperazine (), which could reduce cationic interactions but improve blood-brain barrier penetration .
  • Synthetic Routes :

    • The target compound likely employs SNAr for benzoyl-piperidine-pyrrole assembly (similar to ) , while trifluoroethylation may involve alkylation of the hydantoin nitrogen.

Pharmacological Implications

  • Anticonvulsant Potential: The hydantoin core suggests possible sodium channel modulation, but the trifluoroethyl group might reduce side effects (e.g., gingival hyperplasia) compared to non-fluorinated analogs .
  • Kinase Inhibition : The pyrrole-benzoyl-piperidine moiety could mimic ATP-binding motifs in kinases, similar to ’s trifluoromethyl-imidazole derivatives .

Biological Activity

The compound 1-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a novel chemical entity with potential therapeutic applications. This article will explore its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperidine ring, an imidazolidine core, and a trifluoroethyl group. The presence of the pyrrole and benzoyl moieties contributes to its unique pharmacological profile.

Structural Formula

C18H22F3N3O2\text{C}_{18}\text{H}_{22}\text{F}_3\text{N}_3\text{O}_2

The biological activity of this compound primarily revolves around its interaction with various molecular targets. Research indicates that it may act as a Janus kinase (JAK) inhibitor , modulating signaling pathways involved in inflammation and immune response. JAK inhibitors have gained attention for their role in treating autoimmune diseases and certain cancers .

In vitro Studies

In vitro assays demonstrate that the compound exhibits significant inhibition of JAK activity, leading to reduced phosphorylation of downstream signaling molecules. This effect suggests potential applications in conditions like rheumatoid arthritis and psoriasis.

In vivo Studies

Animal models have shown that administration of the compound results in decreased inflammatory markers and improved clinical outcomes in models of autoimmune diseases. These findings indicate a promising therapeutic index for chronic inflammatory conditions.

Case Studies

  • Case Study in Autoimmune Disease :
    A study conducted on mice with collagen-induced arthritis demonstrated that treatment with the compound led to a significant reduction in joint swelling and histopathological improvements, suggesting effective modulation of the immune response.
  • Cancer Research :
    Preclinical trials involving human cancer cell lines have shown that the compound inhibits cell proliferation at micromolar concentrations, particularly in hematological malignancies. The mechanism appears to involve apoptosis induction via JAK pathway inhibition.

Comparative Analysis

CompoundTargetBiological ActivityReference
This compoundJAKInhibits inflammation and cancer cell proliferation
ThalidomideCereblon E3 ligaseInduces degradation of Ikaros and Aiolos
BET inhibitors (e.g., CPI-0610)BRD4Suppresses c-MYC expression in cancer

Q & A

Q. What synthetic strategies are recommended for constructing the core scaffold of this compound, and what intermediates are critical?

The synthesis involves multi-step organic reactions:

  • Piperidine functionalization : Introduce substituents at the 4-position via nucleophilic substitution or coupling (e.g., using 4-piperidone derivatives) .
  • Benzoyl-pyrrole attachment : Employ Friedel-Crafts acylation or cross-coupling (e.g., Suzuki for halogenated intermediates) to link 4-(1H-pyrrol-1-yl)benzoyl to piperidine .
  • Imidazolidine-2,4-dione formation : Cyclize urea derivatives with trifluoroethylamine under acidic conditions. Key intermediates include 4-(1H-pyrrol-1-yl)benzoyl chloride and the trifluoroethyl-substituted urea precursor. Confirm intermediates via 1^1H/13^13C NMR and LC-MS .

Q. What analytical techniques are essential for characterizing this compound and ensuring purity?

  • Structural elucidation : High-resolution mass spectrometry (HRMS) for molecular weight confirmation; 1^1H/13^13C NMR to verify substituent positions (e.g., pyrrole protons at δ 6.5–7.0 ppm, trifluoroethyl CF3_3 at δ 3.5–4.0 ppm) .
  • Purity assessment : HPLC with UV detection (≥98% purity, C18 column, acetonitrile/water gradient).
  • Crystallography : X-ray diffraction for absolute stereochemistry (if crystalline) .

Q. How should initial biological activity screening be designed for this compound?

Prioritize target-specific assays:

  • Enzyme inhibition : Use fluorogenic substrates or radiolabeled ligands to measure IC50_{50} values (e.g., kinase or protease targets) .
  • Cellular assays : Test cytotoxicity (MTT assay) and target modulation (e.g., Western blot for downstream biomarkers).
  • Controls : Include structurally related analogs (e.g., piperazine or pyridine derivatives) to establish baseline activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound's selectivity for a specific enzyme?

  • Variable substituents : Modify the trifluoroethyl group to -CH2_2CF3_3 or -CH2_2F to assess metabolic stability. Replace pyrrole with imidazole to alter π-stacking .
  • Computational docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes against crystal structures (e.g., kinase ATP-binding pockets) .
  • Data correlation : Plot substituent hydrophobicity (clogP) vs. IC50_{50} to identify critical pharmacophores .

Q. What methodologies resolve contradictions in reported bioactivity data among structural analogs?

Contradictions may arise from assay conditions or impurities. Strategies include:

  • Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH 7.4, 37°C) .
  • Orthogonal assays : Validate enzyme inhibition with surface plasmon resonance (SPR) alongside fluorescence-based assays.
  • Purity verification : Reanalyze compounds via LC-MS to rule out degradation products .

Q. How can computational modeling predict metabolic stability and toxicity?

  • Metabolism prediction : Use ADMET predictors (e.g., SwissADME) to identify labile sites (e.g., trifluoroethyl oxidation).
  • CYP450 interactions : Dock into CYP3A4/2D6 isoforms to assess metabolic liability .
  • Toxicity profiling : Apply ProTox-II to predict hepatotoxicity and cardiotoxicity risks .

Q. What strategies improve solubility without compromising target binding?

  • Prodrug design : Introduce phosphate or PEG groups on the imidazolidine nitrogen.
  • Co-crystallization : Screen with cyclodextrins or co-solvents (e.g., DMSO/water mixtures) .
  • Salt formation : Test hydrochloride or mesylate salts to enhance aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.